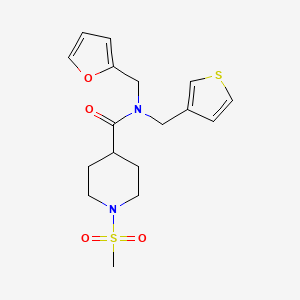

N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide

Description

"N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide" is a piperidine-based compound featuring a methylsulfonyl group at the 1-position and dual heteroaromatic substituents (furan-2-ylmethyl and thiophen-3-ylmethyl) on the amide nitrogen. The furan and thiophene moieties introduce π-electron-rich systems, which may influence solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-methylsulfonyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-25(21,22)19-7-4-15(5-8-19)17(20)18(11-14-6-10-24-13-14)12-16-3-2-9-23-16/h2-3,6,9-10,13,15H,4-5,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATPBPVANQRLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a furan ring, a thiophene moiety, and a piperidine core, which contribute to its biological activity. The compound's CAS number is 1219903-04-4, and its molecular formula is C17H22N2O4S2 with a molecular weight of 382.5 g/mol .

Structural Characteristics

The structural components of this compound are crucial for its biological interactions:

- Furan Ring : Known for its ability to participate in various chemical reactions, enhancing the compound's reactivity and potential interactions with biological targets.

- Thiophene Moiety : Contributes to the electronic properties and hydrophobicity, which can influence the compound's bioavailability and interaction with lipid membranes.

- Methylsulfonyl Group : Enhances solubility and can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins or nucleic acids.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Activity

Studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against breast, colon, and lung cancer cells . The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : Interactions with specific receptors could alter cellular signaling cascades, leading to apoptosis in malignant cells.

- DNA Interaction : The presence of heterocyclic rings may allow the compound to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Antiproliferative Effects :

-

Mechanistic Studies :

- Objective : To elucidate the mechanisms underlying the anticancer activity.

- Methodology : Molecular docking studies were performed alongside enzyme inhibition assays.

- Findings : The compound showed strong binding affinity for targets involved in cancer metabolism, suggesting a multi-targeted approach to therapy .

Data Table

The following table summarizes key characteristics and findings related to this compound:

| Property | Value |

|---|---|

| CAS Number | 1219903-04-4 |

| Molecular Formula | C17H22N2O4S2 |

| Molecular Weight | 382.5 g/mol |

| Anticancer Activity (IC50) | 5 - 15 µM (varies by cell line) |

| Proposed Mechanisms | Enzyme inhibition, receptor modulation, DNA interaction |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound’s structural analogues can be categorized based on variations in the core ring system, substituents, or sulfonyl modifications. Key comparisons include:

Key Observations:

- Core Flexibility : The target compound’s piperidine core (6-membered ring) offers moderate rigidity compared to pyrrolidine analogues (5-membered rings), which may reduce conformational entropy and improve binding specificity .

- Bioavailability : The target compound meets Veber’s criteria for oral bioavailability (rotatable bonds ≤10, PSA ≤140 Ų), but its moderate PSA (~95 Ų) and higher molecular weight (~424.5 g/mol) may limit absorption compared to smaller analogues like 1-(methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide .

Functional Group Comparisons

- Methylsulfonyl Group : This group enhances hydrogen-bond acceptor capacity and metabolic stability. Analogues lacking this group (e.g., simple carboxamides) typically exhibit shorter half-lives .

- Heteroaromatic Moieties : Furan and thiophene contribute to π-π stacking interactions but reduce solubility compared to pyridine-containing analogues. Thiophene’s sulfur atom may also engage in hydrophobic interactions .

Research Findings and Implications

- Solubility Challenges : The combination of furan (logP ~1.3) and thiophene (logP ~2.1) may lower aqueous solubility compared to pyridine-based analogues, necessitating formulation strategies .

- Structural Analysis Tools : While crystallographic data for the target compound are unavailable, tools like Mercury (for packing similarity) and SHELX (for refinement) could aid future structural studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(furan-2-ylmethyl)-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide?

- Methodology : Utilize a stepwise approach involving (1) activation of the piperidine-4-carboxylic acid core via sulfonylation (methylsulfonyl chloride), (2) dual alkylation of the secondary amine with furan-2-ylmethyl and thiophen-3-ylmethyl halides under basic conditions (e.g., K₂CO₃/DMF), and (3) purification via column chromatography with gradients of ethyl acetate/hexane. Monitor reaction progress by TLC or LC-MS to ensure complete substitution .

- Key Considerations : Optimize stoichiometry to avoid over-alkylation and characterize intermediates via ¹H/¹³C NMR and HRMS for structural confirmation .

Q. How can the compound’s structural conformation and hydrogen-bonding networks be elucidated using crystallographic tools?

- Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Use Mercury CSD 2.0 to visualize packing patterns and intermolecular interactions (e.g., C–H···O, π-stacking) . For non-crystalline samples, compare experimental IR/Raman spectra with DFT-calculated vibrational modes to infer hydrogen-bonding motifs .

Q. What analytical techniques are critical for assessing purity and stability?

- Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen (heating rate: 10°C/min).

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can contradictory solubility data between computational predictions and experimental results be resolved?

- Approach :

- Computational : Calculate logP and polar surface area (PSA) using software like MarvinSketch. Compare with Veber’s rules (rotatable bonds ≤10, PSA ≤140 Ų) to predict solubility .

- Experimental : Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1.2–7.4) and correlate with pKa values from potentiometric titration. Address discrepancies by evaluating polymorphic forms via PXRD .

Q. What strategies mitigate byproduct formation during the alkylation of the piperidine core?

- Optimization :

- Temperature Control : Maintain 0–5°C during alkylation to suppress competing elimination.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Workup : Employ aqueous washes (NaHCO₃) to remove unreacted halides and acidify to precipitate the product .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be validated mechanistically?

- Methods :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to identify key binding residues. Validate via mutagenesis (e.g., alanine scanning) .

- Functional Assays : Test inhibition of enzymatic activity (e.g., IC₅₀) and correlate with SPR/docking data .

Q. What computational approaches predict metabolic liabilities in preclinical studies?

- Tools :

- CYP450 Metabolism : Use StarDrop’s DEREK or MetaSite to identify sites of oxidative metabolism.

- In Silico Toxicity : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity.

- Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) and track metabolites via UPLC-QTOF .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data for conformational analysis?

- Resolution Workflow :

Cross-Validate : Compare SXRD-derived torsion angles with NOESY/ROESY NMR data to confirm solution-phase conformation.

Dynamic Analysis : Perform variable-temperature NMR to assess rotational barriers of flexible groups (e.g., methylsulfonyl).

Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to identify dominant conformers .

Q. What experimental designs reconcile conflicting bioactivity data across cell lines?

- Strategies :

- Dose-Response Curves : Test 10-point dilutions (nM–μM range) in triplicate to establish reproducibility.

- Cell Viability Controls : Use resazurin (Alamar Blue) to normalize for cytotoxicity.

- Pathway Profiling : Apply phosphoproteomics or RNA-seq to identify off-target effects influencing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.